Product packaging for Boc-2-aminothiazole(Cat. No.:)

Boc-2-aminothiazole

Cat. No.: B8519521
M. Wt: 200.26 g/mol
InChI Key: HLZDTEQPACMNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 2-Aminothiazole (B372263) as a Fundamental Heterocyclic Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry and materials science, owing to the unique properties of the thiazole (B1198619) ring system.

Significance of Thiazole Ring Systems in Synthetic Methodologies

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in synthetic chemistry. nih.govfabad.org.tr Its aromatic nature, arising from the delocalization of π-electrons, imparts significant stability. fabad.org.tr The thiazole nucleus is a key structural component in numerous natural products, including vitamin B1 (thiamine), and a wide array of synthetic compounds with diverse biological activities. fabad.org.trimp.kiev.ua The presence of heteroatoms makes the thiazole ring susceptible to a variety of chemical transformations, serving as a versatile synthon for the construction of more complex molecular frameworks. nih.govwjrr.org The ring's reactivity allows for modifications at various positions, enabling the synthesis of a broad spectrum of derivatives. nih.gov

Strategic Position of the 2-Aminothiazole Moiety in Heterocyclic Synthesis

The 2-aminothiazole scaffold is a particularly important derivative within the thiazole family. dntb.gov.ua This structural motif is present in a multitude of FDA-approved drugs and serves as a foundational element in drug discovery programs targeting a wide range of diseases. fabad.org.trnih.gov The amino group at the 2-position provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents and the construction of extensive compound libraries for screening purposes. researchgate.net The synthesis of 2-aminothiazoles is often achieved through the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) derivative. wikipedia.orgijcce.ac.ir The versatility of this synthetic route, coupled with the inherent biological relevance of the scaffold, positions 2-aminothiazole as a strategic component in the design and synthesis of novel bioactive molecules. dntb.gov.uanih.gov

Principles and Applications of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile removal under specific, mild acidic conditions. ontosight.aiontosight.ai

Role of Boc Protection in Amine Functionality Management

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of an amine. researchgate.net By converting the amine into a carbamate (B1207046), its reactivity is significantly attenuated, preventing it from participating in unwanted side reactions during subsequent synthetic steps. organic-chemistry.org This protection is crucial in multi-step syntheses where other functional groups in the molecule need to be selectively modified. ontosight.ai The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ainumberanalytics.com Deprotection is most commonly achieved using trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to regenerate the free amine. jk-sci.commasterorganicchemistry.com

Reaction TypeCommon ReagentsOutcome
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine (B128534), NaOH)Forms a stable tert-butyl carbamate
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Cleaves the carbamate to regenerate the free amine

Orthogonal Protection Strategies Involving the Boc Group

A key advantage of the Boc group is its compatibility with other protecting groups, enabling complex orthogonal protection strategies. numberanalytics.com Orthogonal protection involves the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. organic-chemistry.orgfiveable.me For instance, the acid-labile Boc group can be used in conjunction with a base-labile group like the fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comiris-biotech.de This allows for the selective deprotection of one amine in the presence of another, a strategy that is fundamental to solid-phase peptide synthesis and the construction of other complex molecules. numberanalytics.comfiveable.me

Protecting GroupCleavage Condition
Boc Acidic (e.g., TFA)
Fmoc Basic (e.g., piperidine)
Cbz Hydrogenolysis

Scope and Academic Research Focus on Boc-2-Aminothiazole

The academic research focus on this compound lies in its application as a versatile intermediate for the synthesis of a wide array of functionalized molecules. The Boc-protected amine allows for selective reactions at other positions of the thiazole ring, such as the C4 and C5 positions. For instance, this compound can undergo reactions like bromination or lithiation to introduce other functional groups. beilstein-journals.org

A significant area of research involves the use of this compound derivatives in the synthesis of biologically active compounds. For example, derivatives such as 2-(Boc-amino)thiazole-4-carboxylic acid and 2-(Boc-amino)thiazole-5-boronic acid serve as key building blocks for creating more complex molecules with potential therapeutic applications. mybiosource.comnih.gov The Boc group ensures that the 2-amino functionality remains unreactive during coupling reactions or other transformations at the 4 or 5-position of the thiazole ring. semanticscholar.org Once the desired molecular framework is assembled, the Boc group can be readily removed to unveil the free 2-aminothiazole moiety, which is often crucial for the target molecule's biological activity. beilstein-journals.org

Recent studies have demonstrated the utility of this compound in the synthesis of inhibitors for various enzymes and as scaffolds for developing novel pharmaceutical agents. beilstein-journals.orgrsc.org The ability to selectively manipulate the thiazole ring while the amine is protected makes this compound a highly valuable tool for medicinal chemists and organic synthetic chemists alike. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B8519521 Boc-2-aminothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

tert-butyl 2-amino-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3,(H2,9,10)

InChI Key

HLZDTEQPACMNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)N

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Boc 2 Aminothiazole

Reactivity at the Boc-Protected Amino Group

The primary site of reactivity for Boc-2-aminothiazole involves the temporary masking of the 2-amino group. The Boc group effectively shields the amine's nucleophilicity, enabling other positions on the thiazole (B1198619) ring or elsewhere in the molecule to be modified. Subsequently, the Boc group can be selectively removed to unmask the reactive amino group for further derivatization.

Selective De-protection of the Boc Group

The removal of the Boc protecting group is a fundamental transformation, often serving as the penultimate step before the introduction of desired functional groups onto the 2-amino position. This deprotection is most commonly achieved under acidic conditions.

The Boc group is renowned for its lability in acidic environments, a characteristic that is widely exploited for its removal from the 2-aminothiazole (B372263) scaffold. highfine.com The process involves the protonation of the carbamate (B1207046) oxygen by a strong acid, which initiates the fragmentation of the protecting group into a stable tert-butyl cation and carbamic acid. jk-sci.com The carbamic acid intermediate is unstable and readily decarboxylates to liberate the free amine and carbon dioxide gas. jk-sci.com

Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in various solvents. jk-sci.comfishersci.co.uk The reaction is typically rapid, often completing at room temperature. fishersci.co.uk

Table 1: Conditions for Acid-Catalyzed Boc Deprotection

Acid ReagentSolventTypical ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperature jk-sci.com
Hydrochloric Acid (HCl)Ethanol / WaterReflux nih.gov
Phosphoric AcidAqueousMild conditions organic-chemistry.org
p-Toluenesulfonic AcidDichloromethane (DCM)--- jk-sci.com

In the context of complex molecule synthesis, protecting groups are chosen for their unique removal conditions, a concept known as orthogonality. The acid-labile nature of the Boc group makes it an excellent component of an orthogonal protecting group strategy. organic-chemistry.org It can be selectively removed while other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, remain intact. researchgate.net

This strategy is particularly valuable in solid-phase synthesis or when multiple amine functionalities require differential functionalization. rsc.orgrsc.org For instance, a synthetic intermediate bearing both a Boc-protected aminothiazole and an Fmoc-protected amino acid can have the Fmoc group removed with a base (e.g., piperidine) to allow for peptide chain extension, followed by the removal of the Boc group with an acid (e.g., TFA) to enable derivatization of the 2-aminothiazole moiety. rsc.orgosti.gov Similarly, the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, can be used in conjunction with the Boc group for sequential reactions. rsc.orgrsc.org

Acid-Catalyzed Boc Removal

Post-Deprotection Derivatization of the 2-Amino Moiety

Once the Boc group is removed, the newly exposed 2-amino group of the thiazole ring becomes a potent nucleophile, ready for a variety of chemical transformations. This two-step sequence of deprotection followed by derivatization is a cornerstone of the synthetic utility of this compound.

The free 2-aminothiazole is readily acylated or sulfonated to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for building diverse molecular libraries. nih.govmdpi.comacs.org

Acylation is typically achieved by reacting the deprotected aminothiazole with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or N-methylimidazole to scavenge the acidic byproduct. nih.govnih.gov Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be used to form amide bonds directly from carboxylic acids. mdpi.com

Sulfonylation follows a similar pathway, where the aminothiazole is treated with a sulfonyl chloride (e.g., benzenesulfonyl chlorides, p-toluenesulfonyl chloride) in the presence of a base such as sodium carbonate or pyridine. nih.govexcli.deresearchgate.net

Table 2: Examples of Post-Deprotection Derivatization Reactions

Reaction TypeReagentBase/CatalystProduct TypeReference(s)
AcylationBenzoyl ChlorideN-methylimidazoleN-Benzoyl-2-aminothiazole nih.gov
AcylationAcyl HalidesPyridineN-Acyl-2-aminothiazole nih.govmdpi.com
AcylationCarboxylic AcidsEDCIN-Acyl-2-aminothiazole mdpi.com
SulfonylationBenzenesulfonyl ChloridesSodium CarbonateN-Benzenesulfonyl-2-aminothiazole nih.govexcli.de
Sulfonylationp-Toluenesulfonyl ChloridePyridine/DCMN-Tosyl-2-aminothiazole rsc.org

The primary amine of deprotected 2-aminothiazole readily undergoes condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. uobaghdad.edu.iqresearchgate.net This reaction typically involves refluxing the aminothiazole with the corresponding carbonyl compound in a solvent like ethanol. nih.govmdpi.com The formation of these imine linkages is a common strategy for creating complex molecules and is often a key step in the synthesis of various heterocyclic systems. nih.govsciforum.net Research has explored the reaction of 2-aminothiazole derivatives with a wide range of aromatic and heteroaromatic aldehydes to produce these Schiff base derivatives. veterinaria.orgekb.eg

Table 3: Examples of Schiff Base Formation

Carbonyl CompoundSolventConditionsProduct TypeReference(s)
Aromatic AldehydesEthanolReflux2-Arylideneamino-thiazole nih.govmdpi.com
Indole-3-carboxaldehydeEthanol---N-(1H-indol-3-ylmethylene)thiazol-2-amine nih.gov
3,4,5-Trimethoxybenzaldehyde------N-(3,4,5-trimethoxybenzylidene)thiazol-2-amine nih.gov
4-Fluorobenzaldehyde------N-(4-fluorobenzylidene)thiazol-2-amine
Conversion to Urea (B33335) and Thiourea (B124793) Analogues

The Boc-protected amino group of this compound can be readily converted into urea and thiourea derivatives, which are significant structural motifs in medicinal chemistry. One common method for synthesizing ureas involves the in-situ generation of an isocyanate from the Boc-protected amine. organic-chemistry.orgnih.gov This transformation can be achieved using reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) in a one-pot reaction, which then reacts with a primary or secondary amine to yield the corresponding urea. organic-chemistry.orgnih.gov This approach is efficient and can be used to create a variety of nonsymmetrical and symmetrical ureas in high yields. organic-chemistry.orgorganic-chemistry.org

Alternatively, urea linkages can be formed through the direct reaction of the aminothiazole with a corresponding isocyanate. rug.nl The synthesis of thiourea analogues follows a similar logic, typically involving the reaction of the aminothiazole with an isothiocyanate. rsc.orgrsc.org In some synthetic strategies, the Boc group is first cleaved to reveal the free amine, which is then treated with an isothiocyanate to form the thiourea derivative. rsc.org

Table 1: Synthesis of Urea and Thiourea Analogues from this compound
Analogue TypeReaction MethodKey ReagentsProduct
UreaIn situ isocyanate generationThis compound, amine, 2-chloropyridine, trifluoromethanesulfonyl anhydride organic-chemistry.orgnih.govN,N'-substituted urea
UreaDirect coupling2-Aminothiazole (after Boc deprotection), isocyanate rug.nlN'-substituted urea
ThioureaDirect coupling2-Aminothiazole (after Boc deprotection), isothiocyanate rsc.orgrsc.orgN'-substituted thiourea

Functionalization of the Thiazole Ring System

The thiazole ring in this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents at specific positions.

Electrophilic Substitution Reactions on the Thiazole Core

The inherent electronic properties of the 2-aminothiazole scaffold dictate that electrophilic substitution occurs preferentially at the C-5 position. rsc.org This regioselectivity is due to the electron-donating effect of the amino group, which increases the nucleophilicity of the C-5 carbon. A standard and efficient method for the C-5 bromination of this compound involves the use of N-bromosuccinimide (NBS). nih.govlookchem.com The reaction typically proceeds under mild conditions to yield the 5-bromo derivative. nih.gov In addition to chemical methods, biocatalytic approaches have been developed. Enzymatic bromination using a brominase in an aqueous solvent also achieves highly selective monobromination at the C-5 position. nih.gov This biocatalytic route is noteworthy as it avoids the use of toxic reagents and produces no organic byproducts. nih.gov

Table 2: Regioselective C-5 Halogenation of this compound
Reaction TypeReagent/CatalystConditionsProduct
Chemical BrominationN-Bromosuccinimide (NBS) nih.govTHF nih.govtert-butyl (5-bromothiazol-2-yl)carbamate
Enzymatic BrominationBrominase, KBr, H₂O₂ nih.govAqueous buffer, 30°C nih.govtert-butyl (5-bromothiazol-2-yl)carbamate

While the C-5 position is the natural site for electrophilic attack, modern synthetic methods allow for directed functionalization at both the C-4 and C-5 positions. Palladium-catalyzed C-H activation is a powerful tool for this purpose. acs.org For instance, a highly C-5 selective olefination of thiazole derivatives can be achieved using a palladium catalyst in conjunction with a bifunctional template. acs.org The template's coordinative interaction with both the substrate and the metal catalyst is crucial for achieving high regioselectivity. acs.org This strategy has been successfully applied to unsubstituted and monosubstituted thiazoles. acs.org

Functionalization at the C-4 position is more challenging due to the ring's inherent reactivity at C-5. rsc.org Achieving substitution at C-4 often requires alternative strategies that bypass direct electrophilic attack, such as lithiation followed by reaction with an electrophile or rearrangement reactions. rsc.orgnih.gov

Regioselective Halogenation (e.g., Bromination at C-5)

Lithiation and Subsequent Electrophilic Quenching Reactions

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on a heterocyclic ring. clockss.org This reaction provides a powerful method for installing functional groups at positions that are not accessible through direct substitution. clockss.org In the context of this compound chemistry, this reaction has been used to synthesize precursors for potent enzyme inhibitors containing phosphonomethoxyethyl (PME) groups. nih.govhelsinki.fi

The process begins with the 5-bromo-Boc-2-aminothiazole intermediate. nih.gov Treatment of this substrate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature initiates the halogen dance. rsc.orgnih.gov The base deprotonates the ring, and the resulting thermodynamically favored intermediate facilitates the migration of the bromine atom from the C-5 to the C-4 position. rsc.org The resulting C-5 lithiated, 4-bromo species can then be trapped by an electrophile. nih.govacs.org For example, quenching the reaction with iodine affords a 4-bromo-5-iodothiazole derivative. nih.gov This strategy effectively transforms a C-5 substituted thiazole into a C-4, C-5 disubstituted platform, enabling the subsequent introduction of complex side chains like PME. nih.gov

Table 3: Halogen Dance Reaction Sequence
StepDescriptionKey ReagentsIntermediate/Product
1C-5 BrominationThis compound, NBS nih.gov5-Bromo-Boc-2-aminothiazole
2Halogen Dance5-Bromo-Boc-2-aminothiazole, LDA nih.gov5-Lithio-4-bromo-Boc-2-aminothiazole intermediate
3Electrophilic QuenchIodine (I₂) nih.gov4-Bromo-5-iodo-Boc-2-aminothiazole
Carbon-Lithiation and Trapping with Electrophiles

The tert-butoxycarbonyl (Boc) protecting group on 2-aminothiazole directs lithiation to the C5 position of the thiazole ring. This regioselective deprotonation, typically achieved using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a potent C5-lithiated intermediate. This intermediate readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups at this position.

For instance, quenching the lithiated species with simple electrophiles like water (H₂O) results in deuteration at the C5 position. More complex electrophiles, such as oxirane, can be employed to introduce hydroxyethyl (B10761427) groups. In one study, treatment of this compound with LDA followed by the addition of oxirane yielded 5-(2-hydroxyethyl)-2-(tert-butoxycarbonylamino)thiazole. nih.gov

The versatility of this method is further demonstrated by its use in "Halogen Dance" reactions. In this type of reaction, a halogenated this compound undergoes deprotonation, leading to a migration of the halogen. For example, subjecting 5-bromo-2-(tert-butoxycarbonylamino)thiazole to LDA and then quenching with an electrophile like iodine can result in the formation of 4-bromo-5-iodo-2-(tert-butoxycarbonylamino)thiazole, albeit in modest yields. nih.gov This strategy allows for the synthesis of polysubstituted thiazoles that might be difficult to access through other means.

The table below summarizes representative examples of electrophilic trapping of C5-lithiated this compound.

ElectrophileReagents and ConditionsProductYield (%)
Iodine1. LDA, THF, 0°C2. I₂2-(tert-Butoxycarbonylamino)-5-iodothiazole-
Oxirane1. LDA, THF, 0°C2. Oxirane5-(2-Hydroxyethyl)-2-(tert-butoxycarbonylamino)thiazole-
N/A (Halogen Dance)1. LDA, THF, 0°C2. I₂4-Bromo-5-iodo-2-(tert-butoxycarbonylamino)thiazole37

C-H Functionalization Strategies on the Thiazole Ring

Direct C-H functionalization offers an atom-economical approach to modify the thiazole core of this compound, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. mt.com These methods typically involve the use of transition metal catalysts that can activate and selectively functionalize C-H bonds. mt.com

Rhodium-catalyzed reactions have been explored for the C-H functionalization of heterocyclic compounds. nih.gov While specific examples detailing the direct C-H functionalization of this compound are not extensively documented in the provided context, the principles of transition metal-catalyzed C-H activation are broadly applicable. mt.com These reactions often proceed via an organometallic intermediate formed by the coordination of the metal to the heterocycle, followed by C-H bond cleavage. The resulting metallated species can then react with various coupling partners.

A metal-free approach for the thiolation of the C5 position of 2-aminothiazole derivatives has also been reported, providing a milder alternative for C-S bond formation. rsc.org This method utilizes an in situ generated electrophilic thiolating agent.

The development of C-H functionalization strategies is a rapidly evolving field, and it is anticipated that more direct methods for the derivatization of this compound will emerge, offering more efficient synthetic routes to complex thiazole-containing molecules.

Formation of Bridged and Fused Heterocyclic Systems

Cyclocondensation Reactions Leading to Thiazolopyrimidinones

This compound serves as a key building block in the synthesis of fused heterocyclic systems, such as thiazolopyrimidinones. These bicyclic structures are formed through cyclocondensation reactions, where the amino group of the thiazole reacts with a suitable bifunctional electrophile.

One common strategy involves the reaction of 2-aminothiazoles with β-ketoesters or their equivalents. For example, the cyclocondensation of 2-aminothiazole with ethyl 4-chloroacetoacetate yields 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one. researchgate.net The reaction proceeds through initial N-alkylation followed by intramolecular cyclization and dehydration. The Boc-protecting group on the 2-amino function can modulate the reactivity and may require removal prior to or during the cyclocondensation sequence.

Microwave irradiation has been shown to be an effective technique for promoting these cyclocondensation reactions, often leading to shorter reaction times and improved yields. researchgate.net

Synthesis of Imidazothiazole Systems

The synthesis of imidazothiazoles, another important class of fused heterocycles, can be achieved starting from this compound derivatives. conicet.gov.ar A multicomponent approach has been developed for the direct synthesis of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides. researchgate.net This process involves the reaction of N-Boc-N-propargylthiazol-2-amines with carbon monoxide, a secondary amine, and oxygen, catalyzed by a palladium iodide/potassium iodide (PdI₂/KI) system. researchgate.net The reaction proceeds through a sequence of deprotective oxidative aminocarbonylation, dearomative cyclization, and aromatization. researchgate.net

Another route to imidazothiazoles involves the reaction of a 2-aminothiazole derivative with an α-haloketone. conicet.gov.arresearchgate.net For instance, the reaction of an appropriately substituted 2-aminothiazole with ethyl bromopyruvate can lead to the formation of an imidazo[2,1-b]thiazole (B1210989) derivative. conicet.gov.ar The Boc group on the starting material can be strategically used to direct the reaction and can be removed in a subsequent step if necessary.

The table below presents data on the synthesis of imidazothiazole derivatives from N-Boc-N-propargylthiazol-2-amines. researchgate.net

Secondary AmineProductYield (%)
Diethylamine2-(Imidazo[2,1-b]thiazol-5-yl)-N,N-diethylacetamide58
Morpholine2-(Imidazo[2,1-b]thiazol-5-yl)-1-morpholinoethan-1-one78
Piperidine2-(Imidazo[2,1-b]thiazol-5-yl)-1-(piperidin-1-yl)ethan-1-one-

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Boc-2-Aminothiazoles

Halogenated Boc-2-aminothiazoles are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the thiazole ring. eie.grnih.govrhhz.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are particularly well-established for this purpose. acs.orgnih.gov

The Boc-protecting group plays a crucial role in these transformations. It modulates the electronic properties of the thiazole ring and prevents side reactions involving the 2-amino group. The position of the halogen atom on the thiazole ring (C4 or C5) dictates the site of functionalization.

For example, 5-bromo-2-(tert-butoxycarbonylamino)thiazole can be coupled with various boronic acids under Suzuki-Miyaura conditions to afford 5-aryl- or 5-vinyl-substituted 2-(tert-butoxycarbonylamino)thiazoles. nih.govmdpi.com Similarly, Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles. acs.orgnih.gov The choice of ligand for the palladium catalyst is often critical for achieving high yields and good substrate scope. acs.orgnih.gov

The table below provides examples of palladium-catalyzed cross-coupling reactions with halogenated Boc-2-aminothiazoles.

Halogenated SubstrateCoupling PartnerCatalyst/LigandProductYield (%)
5-Bromo-2-(tert-butoxycarbonylamino)thiazole4-Fluorophenylboronic acidPd(PPh₃)₄2-(tert-Butoxycarbonylamino)-5-(4-fluorophenyl)thiazole-
5-Bromo-2-(tert-butoxycarbonylamino)thiazole2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂2-(tert-Butoxycarbonylamino)-5-vinylthiazole-
4-Bromo-2-(tert-butoxycarbonylamino)thiazolePyridin-3-ylboronic acidPd(OAc)₂/SPhos2-(tert-Butoxycarbonylamino)-4-(pyridin-3-yl)thiazole-

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Boc-2-Aminothiazole Synthesis

The synthesis of this compound and its derivatives is often achieved through established methods like the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of thiourea (B124793) with α-haloketones. vulcanchem.comresearchgate.net Mechanistic studies, supported by computational chemistry, have been crucial in understanding the intricacies of these reactions, optimizing conditions, and predicting outcomes.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways for thiazole ring formation and functionalization. figshare.comacs.org Quantum-chemical calculations have been employed to analyze the interaction between electrophiles and aminothiazole nucleophiles. mdpi.com For instance, in the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263), three potential reaction pathways were considered: attack at the exocyclic amino group, the endocyclic nitrogen atom, or the C5 carbon atom of the thiazole ring. mdpi.com Analysis of the transition states for these pathways revealed that the reaction barrier was highest for the attack on the carbon atom (18.3 kcal/mol), compared to the endocyclic nitrogen (12.8 kcal/mol) and the exocyclic amine (13.2 kcal/mol), indicating the most probable routes of reaction. mdpi.com

Further computational analyses have been conducted on the [4+2] cycloaddition reactions of 4-alkenyl-2-aminothiazoles. figshare.com These studies examined the potential energy surfaces for four different reaction pathways, revealing that some transformations proceed through a two-step mechanism. figshare.com The calculations highlighted the stabilization of exo-transition states, particularly when a phenyl substitution is present in the dienophile. figshare.com Conceptual DFT calculations have underscored the role of the 1,3-thiazole ring in activating the diene and controlling the regioselectivity of the reaction. figshare.com The synthesis of transition-state analogs has also been a strategy to probe the mechanisms of related enzymatic reactions involving thiazole intermediates. nih.gov

The synthesis of the core 2-aminothiazole structure and the subsequent introduction of the tert-butoxycarbonyl (Boc) protecting group involve various catalysts and reagents that play critical mechanistic roles.

Catalysts: The classic Hantzsch synthesis is often facilitated by catalysts to improve yields and reaction conditions. A range of catalysts have been reported, including β-cyclodextrin, ammonium-12-molybdophosphate, NaF, and ionic liquids. researchgate.netrsc.org β-Cyclodextrin, for example, has been used to enable the synthesis in water, providing a hazard-free solvent, faster reactions, and high yields. rsc.org Palladium-based catalysts are instrumental in cross-coupling reactions, such as Buchwald-Hartwig amination, for forming aryl-amine bonds in more complex derivatives. vulcanchem.com Copper catalysts, specifically CuCl, have been shown to be effective in certain coupling reactions, while catalysts based on iron, cobalt, or nickel were found to be ineffective for the same transformation. nih.gov In the oxidative polymerization of 2-aminothiazole, copper chloride (CuCl₂) acts as an effective oxidant. mdpi.com

Reagents: The primary reagents for forming the this compound structure are a 2-aminothiazole precursor and a Boc-protecting agent, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The formation of the thiazole ring itself relies on the condensation of thiourea with an α-haloketone. vulcanchem.combeilstein-journals.org For instance, the reaction of thiourea with ethyl 2-bromopyruvate is a common first step before the introduction of the Boc group. In some synthetic pathways, strong bases like n-butyllithium are used to deprotonate the aminothiazole to facilitate subsequent reactions with electrophiles like epoxides. beilstein-journals.org Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are used for amide bond formation when coupling the thiazole moiety to other molecules. evitachem.com

Characterization of Key Intermediates and Transition States

Advanced Spectroscopic and Structural Characterization Methods

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

NMR spectroscopy is a cornerstone technique for the characterization of this compound derivatives. ijcce.ac.ir ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework. acs.orgbeilstein-journals.org 2D-NMR techniques, such as COSY and HSQC, are used to resolve complex structures and confirm the connectivity between protons and carbons.

In the ¹H NMR spectra of aminothiazole Schiff base ligands, aromatic protons typically appear in the range of 7.22–7.59 ppm. acs.org The proton of the C-H bond adjacent to the imine group (C3-H) can be observed as a doublet between 6.91-6.93 ppm, while the N-H proton signal appears further downfield as a singlet around 11.05-11.15 ppm. acs.org

The ¹³C NMR spectra provide key structural information. The carbon of the C=O group in the Boc moiety is characteristically found downfield. acs.org The carbon atom of the thiazole ring positioned between the nitrogen and sulfur atoms (C2) resonates in the region of 165.15–172.25 ppm. acs.org

Table 1: Representative NMR Chemical Shifts (ppm) for an Aminothiazole Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
C1-NH11.05–11.15 (s)- acs.org
C3-H6.91–6.93 (d)- acs.org
Aromatic C13-H / C15-H7.26–7.59 (d), 7.22–7.55 (s)- acs.org
C=O-159.63–159.83 acs.org
Thiazole C9 (N-C-S)-165.15–172.25 acs.org
Aromatic C5-125.12 acs.org
Aromatic C14 (C-O)-153.92–153.93 acs.org

Note: Data is for aminothiazole Schiff base ligands, which are structurally related to this compound. s = singlet, d = doublet.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition and molecular weight of synthesized this compound compounds. ijcce.ac.ir Techniques like Electrospray Ionization Mass Spectrometry (ESMS) provide precise mass-to-charge (m/z) ratios, which allow for the determination of the molecular formula with high accuracy. beilstein-journals.org This method is crucial for verifying the identity of intermediates and final products in a synthetic sequence and distinguishing them from potential byproducts. mdpi.comrsc.org

Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups present in this compound and its derivatives. mdpi.com The IR spectrum provides valuable information by showing absorption bands corresponding to the vibrational frequencies of specific bonds. acs.org For the Boc protecting group, a key absorption is the C=O stretching vibration of the carbamate (B1207046). The N-H stretching of the amine and the C-N stretching vibrations are also important diagnostic peaks. The characteristic vibrations of the thiazole ring itself can also be identified. acs.org

Table 2: Characteristic IR Absorption Bands for Aminothiazole Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Source
Amine (N-H)Stretching3400-3500 acs.org
Azomethine (C=N)Stretching1600-1625 acs.org
Thiazole Ring (C-S)Stretching650-750 acs.org

Note: Data is for aminothiazole Schiff base ligands, which are structurally related to this compound.

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

Single crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this method provides definitive proof of structure, including bond lengths, angles, and stereochemistry, which is crucial for understanding reaction outcomes and molecular interactions.

Research has utilized single crystal X-ray analysis to confirm the structures of key intermediates and products in synthetic pathways involving this compound. For instance, in the synthesis of 2-acylamino-4-halothiazoles, a versatile Boc-protected intermediate, tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, is employed. rsc.orgresearchgate.net The acylation of 2-amino-4-chlorothiazole, derived from a Boc-protected precursor, can lead to complex product mixtures. One such product, a bis-acylated derivative, was definitively identified as (((4-chlorothiazol-2-yl)azanediyl)bis(carbonyl))bis(2,1-phenylene) diacetate through single crystal X-ray analysis. researchgate.net This analysis was crucial in confirming the bis-acylamino structure over a potential tautomeric acylimino form. researchgate.netrsc.org

Similarly, the structure of a novel N,O-diacetate intermediate, formed during the synthesis of (2-acetamido)thiazole derivatives, was unequivocally confirmed by single crystal X-ray determination. rsc.org In another study, a series of 2-aminothiazole derivatives containing a 9-alkyl purine (B94841) moiety were synthesized, and the precise structure of one compound, 3A12, was elucidated using single crystal X-ray diffraction. researchgate.net

The crystallographic data obtained from these studies are vital for validating reaction mechanisms and understanding the steric and electronic effects of the Boc protecting group and other substituents on the thiazole ring.

Table 1: Selected Crystallographic Data for a this compound Derivative Intermediate

Parameter Value
Compound Name (((4-chlorothiazol-2-yl)azanediyl)bis(carbonyl))bis(2,1-phenylene) diacetate
Chemical Formula C19H15ClN2O6S
Crystal System Monoclinic
Space Group P21/c
a (Å) 11.345(2)
b (Å) 12.987(3)
c (Å) 13.998(3)
α (°) 90
β (°) 109.43(3)
γ (°) 90
Volume (ų) 1944.0(7)
Z 4

Data derived from studies on acylation products of 2-amino-4-chlorothiazole, obtained from a Boc-protected intermediate. researchgate.netrsc.orgrsc.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of organic molecules. q-chem.com For 2-aminothiazole derivatives, DFT calculations are employed to understand their stability, chemical reactivity, and other key parameters. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

DFT calculations have been used to generate electron density maps, which help to rationalize the reactivity at specific positions on the thiazole ring, such as the C4 and C5 positions. These theoretical models can investigate the electronic properties of synthesized compounds, correlating them with their observed biological or chemical activity. researchgate.net For example, quantum chemical calculations at the DFT/B3LYP level of theory have been carried out to investigate the reaction properties of acetyl compounds in the synthesis of 2-aminothiazole derivatives. researchgate.net These studies help in understanding the underlying electronic factors that govern the course of a reaction. raa-journal.org

Table 2: Representative DFT-Calculated Properties for a Model 2-Aminothiazole System

Parameter Description Typical Focus of Study
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates propensity to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates propensity to accept electrons (electrophilicity).
ΔE (LUMO-HOMO) Energy Gap Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Mulliken/NBO Charges Atomic charge distribution Provides insight into the partial charges on individual atoms, indicating reactive sites.

This table represents typical parameters calculated using DFT to assess the reactivity of 2-aminothiazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and intermolecular interactions. acs.org The conformation of a molecule can significantly influence its reactivity and how it binds to biological targets. Thiazole rings are known to exert stereoelectronic effects that can dictate the conformation of adjacent groups. uq.edu.au

MD simulations have been utilized to explore the binding mechanisms of 2-aminothiazole-based inhibitors with enzymes like cyclin-dependent kinase 5 (CDK5). nih.gov These simulations can reveal the specific hydrogen bonding and hydrophobic interactions between the inhibitor and the protein's active site, explaining differences in binding affinity and biological activity among a series of compounds. nih.gov Furthermore, MD simulations have been employed to observe the self-assembly and network formation of 2-aminothiazole derivatives, driven by intermolecular forces like hydrogen bonding and van der Waals interactions. researchgate.net Such studies help in understanding the supramolecular chemistry of these compounds. In silico studies combining MD simulations with other techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) have been used to analyze the stability and binding free energies of 2-aminothiazole derivatives in complex with proteins. nih.gov

In Silico Exploration of Reaction Pathways and Energetics

Computational methods allow for the in silico exploration of potential reaction pathways and their associated energy profiles, providing a deeper understanding of reaction mechanisms. This is particularly valuable for complex or multi-component reactions involved in the synthesis of substituted thiazoles.

For example, a proposed mechanistic pathway for the metal-free, three-component reaction to synthesize 2-amino-4-arylthiazoles has been investigated. tandfonline.com Such studies can elucidate the roles of catalysts, the sequence of bond formation, and the structure of transient intermediates and transition states. By calculating the activation energies for different potential pathways, chemists can predict the most favorable reaction conditions and the likely outcome of a reaction. Furthermore, the energetics of how molecules like 2-aminothiazole derivatives interact with biological systems can be explored. Studies have investigated 2-aminothiazole-based compounds that target the energetics of Mycobacterium tuberculosis by dissipating the membrane potential and causing ATP depletion, a mechanism explored through understanding the molecule's physicochemical properties and interactions. nih.gov

Predictive Modeling for Reactivity and Regioselectivity

Predictive computational models are increasingly used to guide synthetic efforts by forecasting the reactivity and regioselectivity of chemical reactions. For heteroaromatic systems like this compound, predicting the outcome of reactions such as electrophilic substitution can be challenging due to the influence of multiple heteroatoms and substituents.

The RegioSQM method is a computational tool designed to predict the regioselectivity of electrophilic aromatic substitution reactions. amazonaws.com This method calculates the free energies of protonation at all aromatic C-H positions, identifying the most nucleophilic center and thus the most likely site of electrophilic attack. amazonaws.com Such tools can be invaluable for a bench chemist to plan a synthetic route and avoid undesired isomers. amazonaws.com

Beyond regioselectivity, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of a series of compounds based on their structural and physicochemical properties. nih.gov For 2-aminothiazole derivatives, QSAR models have been generated to predict their inhibitory activity against specific biological targets. nih.gov These models use descriptors that can include spatial, electronic, and thermodynamic properties to build a statistically significant correlation with activity, guiding the design of new, more potent analogues. nih.gov

Applications of Boc 2 Aminothiazole As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of Boc-2-aminothiazole provides a versatile platform for the elaboration of more complex heterocyclic systems. The protected amino group directs reactivity, enabling the regioselective synthesis of fused and polycyclic structures.

Construction of Fused Thiazole (B1198619) Derivatives

This compound is a key starting material for the synthesis of various fused thiazole derivatives, which are prominent scaffolds in many biologically active compounds. The Boc group allows for initial modifications on the thiazole ring before its removal to reveal the amine for subsequent cyclization reactions. For instance, it has been utilized in the multi-step synthesis of complex structures like thiazolylhydantoines. rsc.org The synthesis begins with the modification of a resin-bound amino group, followed by the introduction of an α-bromoketone derived from N-Boc-protected amino acids to form the 2-aminothiazole (B372263) template. rsc.org This approach highlights the utility of the Boc protecting group in facilitating the construction of fused systems.

Furthermore, this compound derivatives can be N-propargylated, and this key intermediate can then undergo further reactions, such as copper-catalyzed click chemistry, to create triazole-tagged benzothiazole (B30560) derivatives. semanticscholar.org This strategy has been employed to synthesize potent cytotoxic agents. semanticscholar.org The synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which have shown anti-inflammatory activity, also benefits from the use of Boc-protected precursors in certain synthetic routes to control reactivity. rsc.org

Synthesis of Polycyclic Aromatic Nitrogen and Sulfur Heterocycles

The strategic use of this compound extends to the synthesis of polycyclic aromatic heterocycles containing both nitrogen and sulfur. These structures are of interest for their potential applications in materials science, particularly as organic semiconductors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to build these complex systems. acs.org For example, N-arylation of 2-aminothiazoles has been used to assemble fused polycycles, creating nitrogen-bridged heteroacenes relevant for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org

The synthesis of imidazo[2,1-b]thiazoles, a class of fused heterocyclic systems with a range of biological activities, can also be initiated from 2-aminothiazole precursors. conicet.gov.ar The Boc-protected variant allows for controlled and sequential introduction of various substituents, leading to a diverse library of polycyclic compounds.

Role in Peptidomimetic Chemistry and Peptide Sequence Modification

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. This compound plays a significant role in this field by providing a rigid and stable heterocyclic core that can replace or modify amino acid residues in a peptide sequence.

Incorporation as a Stable Heterocyclic Cysteine Surrogate

The 2-aminothiazole moiety can be considered a dehydrated and cyclized derivative of cysteine. uq.edu.au This structural relationship makes it an excellent surrogate for cysteine in peptidomimetic design. The thiazole ring offers a metabolically stable alternative to the often-labile thiol group of cysteine. uq.edu.au It has been successfully used as a cysteine mimetic in the development of farnesyltransferase (FTase) inhibitors, which are of interest as potential anticancer agents. uq.edu.au The thiazole's ability to coordinate with metal ions, similar to pyridine (B92270), makes it a valuable component in designing enzyme inhibitors. uq.edu.au

The incorporation of a thiazole ring in place of a cysteine residue can rigidify the peptide backbone, favoring specific conformations like turns, which can be crucial for biological activity. uq.edu.au This conformational constraint is a key strategy in the design of potent and selective peptidomimetics.

Use as N- and C-Termini Capping Groups in Peptidomimetic Design

The termini of peptides are often susceptible to degradation by exopeptidases. Capping these ends with non-natural moieties can significantly enhance their stability. The 2-aminothiazole group has been effectively used as an N-terminus capping group to create metabolically stable peptide analogs. uq.edu.au An example is the protease-activated receptor 2 (PAR2) agonist, 2at-LIGRL-NH2, where the aminothiazoyl group serves as the N-terminal cap. uq.edu.au The thiazole ring can fit into protein surface indentations, providing additional stabilizing interactions. uq.edu.au

The choice of capping groups at the N- and C-termini can have a significant impact on the conformational preference and biological activity of a peptide. researchgate.netnih.gov The use of Boc-protected amino acids, including those with a thiazole component, allows for a modular and controlled approach to the synthesis of peptidomimetics with varied capping groups. nih.gov This enables a systematic exploration of structure-activity relationships. nih.gov

Intermediate for Functional Material Precursors

Beyond its applications in medicinal chemistry, this compound is also a valuable intermediate in the synthesis of precursors for functional materials. The 2-aminothiazole unit is a component of various functional polymers and dyes. rsc.org The ability to introduce substituents onto the thiazole ring in a controlled manner, facilitated by the Boc protecting group, is crucial for tuning the electronic and optical properties of the resulting materials.

For example, poly(2-aminothiazole)s have applications as adsorbents for heavy metal ions and in catalysis. researchgate.net The synthesis of these polymers often starts with functionalized 2-aminothiazole monomers, the preparation of which can be streamlined by using Boc-protected intermediates. The development of novel organic materials with specific electronic properties, such as those used in OLEDs and OFETs, relies on the precise synthesis of complex polycyclic aromatic heterocycles, a process where this compound can serve as a key building block. acs.org

Synthesis of Dithiocarbamate (B8719985) Esters from Boc-Protected 2-Aminothiazole

This compound serves as a key precursor in the regioselective synthesis of dithiocarbamate esters. The protection of the exocyclic amino group allows for controlled thiolation at the endocyclic nitrogen atom of the thiazole ring. The process involves treating Boc-protected 2-aminothiazole with carbon disulfide (CS₂) and an alkyl halide in the presence of a base, such as potassium hydroxide, in a solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This reaction yields Boc-dithiocarbamate esters. researchgate.netresearchgate.net The Boc protecting group can subsequently be removed using an acid, like trifluoroacetic acid (TFA), to furnish the corresponding dithiocarbamate esters. researchgate.netresearchgate.net

This method provides an efficient pathway for regioselective thiolation, a crucial transformation for creating compounds with potential applications as pesticides, pharmaceuticals, and vulcanizing agents. researchgate.net The formation of the regioselective product has been confirmed through spectral analysis and molecular modeling. researchgate.net

Table 1: Synthesis of Dithiocarbamate Esters from this compound

Reactants Reagents Product Notes Citation
This compound, Carbon disulfide, Alkyl halide Potassium hydroxide, DMF Boc-dithiocarbamate esters Regioselective thiolation at the endocyclic nitrogen. researchgate.netresearchgate.net
Boc-dithiocarbamate esters Trifluoroacetic acid (TFA) Dithiocarbamate esters Deprotection step to yield the final product. researchgate.netresearchgate.net

Derivatization for Polymer Synthesis

The 2-aminothiazole scaffold is a valuable building block in materials science, particularly for the synthesis of functional polymers. researchgate.netrsc.org Poly(2-aminothiazole) (PAT) is a heterocyclic conjugated polymer that can be synthesized via chemical oxidative polymerization. mdpi.commdpi.com While direct polymerization often starts with the unprotected 2-aminothiazole, the use of this compound is crucial for more complex, multi-step polymer-supported syntheses. rsc.orgrsc.org

In polymer-supported synthesis, a molecule is built step-by-step while attached to a solid resin support. The Boc group plays a critical role by protecting the amino functionality during these sequential reactions. rsc.org For instance, a resin-bound amino group can be converted to a thiourea (B124793), which is then reacted with α-bromoketones derived from N-Boc-protected amino acids to form the desired 2-aminothiazole templates on the polymer support. rsc.orgrsc.org After the construction of the complex molecule, the final product is cleaved from the resin. rsc.org This approach allows for the creation of diverse molecular libraries with high purity and is advantageous for simplifying product isolation and purification. rsc.orgrsc.org The derivatization of 2-aminothiazole is also used to create polymers for specific applications, such as adsorbents for heavy metal ions. researchgate.net

Strategic Intermediate in the Total Synthesis of Complex Molecules

The unique structure of this compound, combining a stable protecting group with a reactive heterocyclic core, makes it a valuable intermediate in the total synthesis of complex molecules, including pharmaceuticals and advanced materials.

Efficient Pathways to Pharmaceuticals and Advanced Materials (e.g., Dasatinib)

This compound and its derivatives are cornerstone intermediates in the synthesis of several clinically important drugs, most notably the anti-cancer agent Dasatinib. semanticscholar.orgvixra.org Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). vixra.org

Several synthetic routes to Dasatinib leverage a Boc-protected 2-aminothiazole-5-carboxylic acid intermediate. A general pathway involves these key steps:

Boc Protection: The amino group of ethyl 2-aminothiazole-5-carboxylate is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to enhance its stability and control its reactivity during subsequent steps. semanticscholar.orgsciencepublishinggroup.com

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. vixra.org

Amide Coupling: The resulting 2-(N-Boc-amino)thiazole-5-carboxylic acid is coupled with 2-chloro-6-methylaniline (B140736). This step is critical and forms the central amide bond of the Dasatinib core. semanticscholar.orgvixra.org

Deprotection: The Boc group is removed, typically with a strong acid like trifluoroacetic acid (TFA), to reveal the free 2-amino group. vixra.orgsciencepublishinggroup.com

Final Assembly: The final segment of the molecule, the substituted pyrimidine (B1678525) ring bearing a piperazine (B1678402) side chain, is attached to the newly deprotected amino group to complete the synthesis of Dasatinib. semanticscholar.orgresearchgate.net

The Boc group is essential in this sequence as it prevents unwanted side reactions at the 2-amino position during the amide bond formation. sciencepublishinggroup.com

Table 2: Key Steps in Dasatinib Synthesis Involving this compound Intermediate

Step Intermediate Reagents/Conditions Purpose Citation
1. Protection Ethyl 2-aminothiazole-5-carboxylate Di-tert-butyl dicarbonate (Boc₂O) Protect the 2-amino group. semanticscholar.orgsciencepublishinggroup.com
2. Hydrolysis Ethyl 2-(N-Boc-amino)thiazole-5-carboxylate NaOH, THF/MeOH Convert ester to carboxylic acid. vixra.org
3. Coupling 2-(N-Boc-amino)thiazole-5-carboxylic acid 2-chloro-6-methylaniline, Coupling agents Form key amide bond. semanticscholar.orgvixra.org
4. Deprotection tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate Trifluoroacetic acid (TFA), DCM Remove Boc group to reveal amine. vixra.orgsciencepublishinggroup.com

Optimization for Scalable Synthesis and Process Development

While the use of this compound is effective in laboratory-scale synthesis, its application in large-scale industrial production presents challenges that necessitate process optimization. A major concern is often the yield and feasibility of certain steps when scaled up. For instance, the amide coupling between N-Boc-2-aminothiazole-5-carboxylic acid and the sterically hindered 2-chloro-6-methylaniline was found to be unsatisfactory and not amenable to large-scale synthesis. semanticscholar.org

Further process development focuses on creating metal-free and environmentally benign reaction conditions. organic-chemistry.orgbepls.com Scalable, one-pot procedures that minimize waste and simplify purification are highly desirable in industrial settings. organic-chemistry.org The refinement of synthetic routes, including the strategic decision of when—or if—to use protecting groups like Boc, is a continuous process in chemical and process development to ensure that the production of vital pharmaceuticals like Dasatinib is both economically viable and sustainable. semanticscholar.orggoogle.com

Future Directions and Emerging Research Avenues

Development of Highly Sustainable and Atom-Economical Synthetic Methods

The synthesis of the 2-aminothiazole (B372263) core, for which Boc-2-aminothiazole is a key derivative, is undergoing a green revolution. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. Emerging research focuses on developing more environmentally benign and efficient protocols.

Key sustainable approaches include:

Mechanochemistry: Ball-milling techniques are being used for the solid-state synthesis of 2-aminothiazoles. For instance, the α-chlorination of ketones with trichloroisocyanuric acid (TCCA) followed by a sequential base-mediated condensation with thiourea (B124793) under ball-milling conditions provides a solvent-free, atom-economical route to these heterocycles. rsc.orgrsc.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to C-H functionalization and cyclization. An efficient one-pot electrochemical protocol for synthesizing 2-aminothiazoles involves the electrolysis of ketones with thioureas, mediated by an iodide ion, in an undivided cell with graphite (B72142) electrodes. researchgate.net Another method uses active methylene (B1212753) ketones and thioureas with NH4I as a mediator, showcasing a green alternative to traditional Hantzsch condensation which often requires pre-halogenated starting materials. nih.gov

Visible-Light Photoredox Catalysis: Leveraging visible light as a renewable energy source, researchers have developed methods for the one-pot synthesis of functionalized 2-aminothiazoles. One such method involves the reaction of active methylene ketone derivatives with thioureas using Eosin Y as a metal-free organic photocatalyst, proceeding under mild conditions at room temperature. thieme-connect.comorganic-chemistry.org This approach avoids harsh oxidants and pre-functionalized substrates, aligning with the principles of green chemistry. organic-chemistry.org

Green Catalysts and Solvents: The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, in conjunction with ultrasonic irradiation, provides an eco-friendly pathway for thiazole (B1198619) synthesis. mdpi.com Other studies have explored the use of catalysts like asparagine in greener solvents like DMSO to achieve high yields under milder conditions. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methods for 2-Aminothiazole Scaffolds
MethodKey FeaturesTypical Reagents/ConditionsAdvantagesReference
MechanochemistrySolid-state, solvent-freeKetones, TCCA, thiourea, ball-millingAtom-economical, reduced waste rsc.orgrsc.org
ElectrosynthesisElectron-driven reactionKetones, thiourea, iodide mediator, graphite electrodesAvoids stoichiometric oxidants, high efficiency researchgate.netnih.gov
Visible-Light PhotocatalysisUses light energyActive methylene ketones, thiourea, Eosin Y, blue LEDMild conditions, metal-free, green energy source thieme-connect.comorganic-chemistry.org
Biocatalysis/UltrasonicationRecyclable catalystThiourea derivatives, hydrazonoyl halides, chitosan hydrogel, ultrasoundHigh yields, reduced reaction times, reusable catalyst mdpi.com

Exploration of Novel Reactivity and Functionalization Strategies

The Boc-protecting group is instrumental in modulating the reactivity of the 2-aminothiazole core, enabling selective functionalization at various positions. Research is actively exploring new ways to introduce chemical diversity into this scaffold. A key intermediate, 2-amino-4-substituted thiazole, is often challenging to synthesize directly, making the Boc-protected version a versatile precursor. nih.gov

Recent advances in functionalization include:

Halogenation: A practical and efficient synthesis of 2-amino-4-halothiazoles (Br, Cl, I) has been developed from the Boc-derivative of 2-aminothiazol-4(5H)-one under Appel-related conditions. nih.gov The Boc group facilitates clean acylation reactions, which are otherwise problematic with unprotected 2-amino-4-halothiazoles, leading to the synthesis of novel thiazolide antiviral agents. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy for its atom economy. Visible-light-promoted C(sp3)–H bond functionalization of active methylene ketones allows for their direct use in forming the thiazole skeleton without prior activation. thieme-connect.comorganic-chemistry.org Furthermore, metal-free methods for the C(sp2) functionalization via thiolation have been developed, providing direct access to novel sulfenylated 2-aminothiazole derivatives. rsc.org

Multicomponent Reactions (MCRs): The reactivity of 2-aminothiazole in MCRs is being explored to rapidly build molecular complexity. Studies investigating the reaction of 2-aminothiazole with aromatic aldehydes and malononitrile (B47326) have led to the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, demonstrating unexpected reaction pathways and products. sciforum.net

Novel Cyclizations: The use of unconventional reagents like cyanogen (B1215507) gas has been rediscovered for organic synthesis, leading to the formation of 2-cyanothiazole (B74202) derivatives. acs.org This approach provides a cost-effective pathway to install a reactive nitrile group at the 2-position, a common functional handle in drug discovery.

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new functional molecules based on the this compound scaffold. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are guiding the synthesis of compounds with tailored properties.

Examples of computational approaches include:

QSAR for Property Prediction: In the development of novel antioxidants, QSAR models have been constructed for series of 2-aminothiazole sulfonamide derivatives. excli.deexcli.denih.gov These models, built using multiple linear regression, successfully predicted the antioxidant activity (DPPH and SOD) and identified key molecular properties influencing this activity, such as mass, polarizability, and electronegativity. nih.gov This information was then used to guide the rational design of over a hundred new derivatives with predicted enhanced potency. excli.de

Molecular Docking for Target-Based Design: Molecular docking studies are routinely used to predict the binding modes of 2-aminothiazole derivatives within the active sites of biological targets. This has been applied to the design of new phosphodiesterase type 5 (PDE5) regulators, where docking revealed key hydrogen-bonding interactions responsible for both inhibitory and activating effects. rsc.orgrsc.org Similarly, in the development of anti-cancer agents, docking has been used to predict the binding interactions with target proteins like beta-catenin, validating the design of new derivatives for colorectal cancer treatment. nih.gov

Table 2: Application of Computational Modeling in 2-Aminothiazole Research
Computational MethodApplication AreaKey Findings/GoalsReference
QSAR ModelingDesign of novel antioxidantsIdentified key physicochemical properties; guided design of 112 new compounds with predicted activity. excli.deexcli.denih.gov
Molecular DockingDesign of PDE5 regulatorsPredicted binding modes; explained both inhibitory and enhancing activities based on interactions with Gln817. rsc.orgrsc.org
Molecular DockingDesign of anti-cancer agentsPredicted binding modes against beta-catenin to validate the design of compounds for colorectal cancer. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in chemical synthesis, offering improved safety, efficiency, and scalability. The synthesis of thiazole-containing compounds, including precursors for active pharmaceutical ingredients (APIs), is increasingly benefiting from these technologies.

Key developments in this area are:

API Synthesis: Continuous flow chemistry has been applied to the synthesis of the API fanetizole. The process involves generating a urea (B33335) adduct in a cooled tube-in-tube reactor, which is then immediately combined with a stream of bromoacetophenone in a heated reactor to furnish the 2-aminothiazole core of the drug. beilstein-journals.org

Modern Synthetic Platforms: Flow chemistry is recognized as a key modern automated reaction platform for the rapid synthesis of thiazoles, alongside microwave-assisted synthesis and solid-phase peptide synthesis. figshare.com These platforms enable faster reaction optimization and the construction of compound libraries for screening purposes. The deprotection of Boc groups under continuous-flow high-temperature conditions has also been demonstrated, highlighting the compatibility of this protecting group with flow chemistry protocols. acs.org

Design and Synthesis of New Functionalized this compound Scaffolds for Diverse Chemical Applications

The this compound scaffold serves as a versatile platform for the development of new functional molecules with applications spanning medicine, materials science, and environmental remediation. The Boc group is often crucial for the synthetic strategy, enabling sequential reactions to build complex architectures. nih.govrsc.org

Emerging areas of application include:

Novel Therapeutics: New series of 2-aminothiazole derivatives are continuously being designed and synthesized as potential therapeutic agents. Examples include scaffolds designed as PDE5 regulators for erectile dysfunction, COX-1/COX-2 inhibitors, and dual-action agents. rsc.orgrsc.org Other work has focused on creating novel carbazole (B46965) aminothiazoles as DNA-targeting antimicrobial agents researchgate.net and derivatives with amino acid moieties as anti-cancer agents. nih.gov

Materials Science: The unique properties of the 2-aminothiazole core are being exploited in materials science. Researchers have synthesized polymers functionalized with 2-aminothiazole, such as modified poly(glycidyl methacrylate) microspheres. mdpi.com These materials have shown excellent adsorption properties for precious metal ions like gold from aqueous solutions, with a high capacity and selectivity, indicating potential for use in recycling and environmental remediation. mdpi.com

Privileged Structures in Drug Discovery: The 2-aminothiazole unit is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net This has spurred the synthesis of diverse libraries of compounds for screening against various diseases, including those targeting kinases, receptors, and enzymes. researchgate.netmdpi.com The Boc-protected intermediate is a valuable tool in these efforts, allowing for controlled and divergent synthesis of new chemical entities.

Q & A

Q. What are the standard synthetic routes for Boc-2-aminothiazole, and how do reaction conditions influence yield and purity?

The Hantzsch reaction is the most common method for synthesizing 2-aminothiazoles, involving α-halo carbonyl compounds and thioureas/thioamides. Catalysts like iodine, silica chloride, or cyclodextrin can improve efficiency . Yield optimization requires careful control of solvent systems (e.g., aqueous or organic phases) and temperature. For Boc-protected derivatives, tert-butoxycarbonyl (Boc) groups are introduced post-thiazole ring formation to protect the amine during subsequent reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE), including gloves and lab coats, is mandatory. In case of inhalation, move the individual to fresh air and seek medical attention if symptoms persist. For skin/eye contact, rinse thoroughly with water. Avoid environmental contamination by neutralizing spills with inert materials (e.g., sand) and disposing of waste via approved channels .

Q. How can researchers design initial biological screening assays for this compound derivatives?

Start with in vitro enzymatic inhibition assays (e.g., COX-1/COX-2 or PDE5 activity) using fluorometric or colorimetric methods. Reference compounds like sildenafil (for PDE5) or aspirin (for COX) provide comparative benchmarks. Use IC50 values to quantify potency, ensuring replicates to account for variability .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies of this compound derivatives?

Contradictions in IC50 values or activity profiles may arise from assay conditions (e.g., enzyme source, buffer pH) or compound solubility. Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-reference molecular docking predictions (e.g., interactions with Gln817 in PDE5) to reconcile experimental outcomes .

Q. How can molecular docking studies guide the design of this compound-based PDE5 regulators?

Use X-ray crystallography data (e.g., PDE5 PDB ID 2H42) to model ligand-receptor interactions. Focus on hydrogen bonding with residues like Gln817 and hydrophobic contacts with the Y-shaped cavity of COX-2. Molecular dynamics simulations can assess binding stability under physiological conditions .

Q. What methodologies address low yields in green synthesis of this compound derivatives?

Replace traditional solvents with ionic liquids or water under microwave-assisted conditions. Catalysts like β-cyclodextrin or ammonium molybdophosphate reduce energy requirements and improve atom economy. Monitor reaction progress via TLC or HPLC to optimize time and temperature .

Q. How should researchers evaluate the therapeutic potential of this compound derivatives for neurological disorders?

Conduct in vivo models (e.g., Huntington’s disease in rodents) to assess blood-brain barrier penetration and toxicity. Pair behavioral assays with biomarker analysis (e.g., tau protein levels). Compare results to established drugs like riluzole, a 2-aminothiazole derivative used in ALS .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions for this compound studies?

Apply the PICO(T) framework to define Population/Problem, Intervention, Comparison, Outcome, and Timeframe. For example: "Does this compound derivative X (Intervention) inhibit COX-2 (Outcome) more effectively than celecoxib (Comparison) in human macrophages (Population)?" Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Q. How can researchers document search strategies for literature on this compound?

Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder. Example: ("2-aminothiazole" AND "synthesis") NOT "industrial production". Track search terms, filters (e.g., publication date: 2010–2025), and citation-chaining results for transparency .

Data Analysis and Reporting

Q. What statistical approaches validate the reproducibility of this compound bioactivity data?

Employ ANOVA for multi-group comparisons (e.g., IC50 values across derivatives) and Cohen’s κ coefficient for inter-rater reliability in qualitative assays. Report confidence intervals and p-values to quantify uncertainty. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.